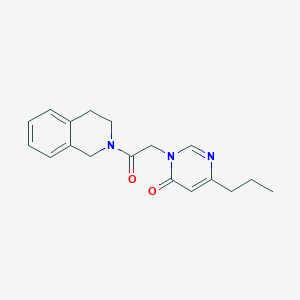

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoéthyl)-6-propylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core with a propyl substituent and a dihydroisoquinoline moiety

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that derivatives of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl) structures exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Case Study : A derivative was tested against breast cancer cells, showing a reduction in cell viability by over 50% at concentrations as low as 10 µM. This suggests potential for development as a chemotherapeutic agent.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate pathways involved in oxidative stress and inflammation .

- Case Study : In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to controls.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens avenues for its use in developing new antibiotics .

- Case Study : In vitro tests showed that the compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL.

Biochemical Applications

- Enzyme Inhibition

- Signal Transduction Modulation

- Studies indicate that this compound can influence signal transduction pathways, particularly those related to cellular stress responses and apoptosis .

- Case Study : In human cell lines, treatment with the compound led to increased expression of stress response genes, suggesting a role in enhancing cellular resilience.

Mécanisme D'action

Target of Action

The primary target of the compound, also known as 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-propyl-3,4-dihydropyrimidin-4-one, is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in the metabolism of steroids and is of interest in the treatment of both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of steroids, which can influence the progression of hormone-dependent cancers .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of steroids. This can potentially slow down the progression of hormone-dependent cancers such as breast and prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized via the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid such as phosphorus oxychloride (POCl3).

Next, the pyrimidinone core can be constructed through a condensation reaction involving a suitable β-keto ester and a guanidine derivative. The final step involves coupling the dihydroisoquinoline intermediate with the pyrimidinone core under basic conditions, often using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohol derivatives.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a strong base like sodium hydride (NaH).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives of the pyrimidinone core.

Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.

3,4-Dihydroisoquinolin-2(1H)-yl derivatives: Various derivatives have been studied for their biological activities and synthetic applications.

Uniqueness

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is unique due to its combination of a dihydroisoquinoline moiety with a pyrimidinone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure includes a pyrimidinone core linked to a dihydroisoquinoline moiety, which is known to influence various biological activities. The molecular formula is C16H22N2O2, and its systematic name reflects its complex architecture.

Antimicrobial Properties

Recent studies indicate that derivatives of dihydroisoquinolines exhibit significant antimicrobial activity. For instance, research has shown that certain derivatives can disrupt biological membrane systems in pathogens such as Pythium recalcitrans, suggesting a mechanism involving membrane destabilization . The compound's structural features may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Anticancer Activity

Compounds similar to 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one have been evaluated for their anticancer properties. For example, studies on isoquinoline derivatives have demonstrated their ability to inhibit P-glycoprotein, a key player in multidrug resistance (MDR) in cancer cells . This suggests that our compound may possess similar properties, potentially enhancing the efficacy of existing chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid membranes may lead to increased permeability and eventual cell death in microbial organisms.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

- Receptor Modulation : The structural similarities with known receptor ligands suggest potential interactions with various cellular receptors, influencing signaling pathways relevant to disease processes.

Case Studies and Experimental Data

Propriétés

IUPAC Name |

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-2-5-16-10-17(22)21(13-19-16)12-18(23)20-9-8-14-6-3-4-7-15(14)11-20/h3-4,6-7,10,13H,2,5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAONQRQKIFQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.